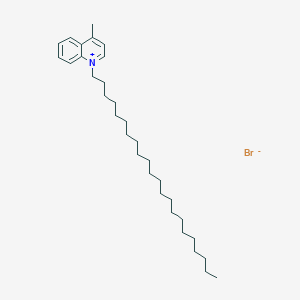
1-Docosyl-4-methylquinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Docosyl-4-methylquinolin-1-ium bromide is a chemical compound known for its unique structure and properties It belongs to the class of quaternary ammonium salts and is characterized by a long alkyl chain attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Docosyl-4-methylquinolin-1-ium bromide typically involves the quaternization of 4-methylquinoline with a long-chain alkyl bromide. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The general reaction scheme can be represented as follows:
4-Methylquinoline+Docosyl bromide→1-Docosyl-4-methylquinolin-1-ium bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Docosyl-4-methylquinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various quaternary ammonium salts depending on the nucleophile used.
Scientific Research Applications
1-Docosyl-4-methylquinolin-1-ium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an antimalarial agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-Docosyl-4-methylquinolin-1-ium bromide involves its interaction with cellular membranes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In biological systems, it can target microbial cell membranes, exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Decyl-4-methylquinolin-1-ium bromide
- 1-Dodecyl-4-methylquinolin-1-ium bromide
- 1-Benzyl-4-methylquinolin-1-ium bromide
Uniqueness
1-Docosyl-4-methylquinolin-1-ium bromide is unique due to its longer alkyl chain compared to similar compounds. This feature enhances its lipophilicity and membrane-disrupting capabilities, making it more effective in applications requiring strong amphiphilic properties.
Properties
CAS No. |
138219-63-3 |
|---|---|
Molecular Formula |
C32H54BrN |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
1-docosyl-4-methylquinolin-1-ium;bromide |
InChI |
InChI=1S/C32H54N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-33-29-27-30(2)31-25-22-23-26-32(31)33;/h22-23,25-27,29H,3-21,24,28H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XYKVMSRBINSSLE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C2=CC=CC=C21)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















